![molecular formula C19H17NO2S B5185135 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone](/img/structure/B5185135.png)
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone, also known as Anatibant, is a chemical compound that belongs to the class of thienylacetamides. It is a selective antagonist of the endothelin receptor, which is involved in various physiological and pathological processes such as vasoconstriction, inflammation, and cell proliferation.
作用机制
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone exerts its pharmacological effects by selectively blocking the endothelin receptor, which is expressed in various tissues such as vascular smooth muscle cells, endothelial cells, and inflammatory cells. The endothelin receptor is involved in the regulation of vascular tone, inflammation, and cell proliferation. By blocking this receptor, 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone can reduce vasoconstriction, inflammation, and cell proliferation, which are pathological processes in various diseases.
Biochemical and Physiological Effects:
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone has been shown to have various biochemical and physiological effects in animal models of disease. It can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the lung and brain tissues of animals with sepsis or acute lung injury. It can also increase the levels of vasodilatory molecules such as nitric oxide in the brain and reduce the levels of vasoconstrictive molecules such as endothelin-1 in the lung. These effects contribute to the anti-inflammatory and vasodilatory effects of 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone.
实验室实验的优点和局限性
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone has several advantages for lab experiments. It is a selective antagonist of the endothelin receptor, which allows for the study of the specific role of this receptor in various diseases. It has been extensively studied in animal models of disease, which provides a wealth of data on its pharmacological effects. However, there are also limitations to using 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone in lab experiments. Its synthesis is complex and requires specialized equipment and expertise. It is also expensive, which may limit its availability for some researchers.
未来方向
There are several future directions for the study of 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone. One direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another direction is the study of its potential therapeutic applications in other diseases such as stroke and heart failure. Additionally, the development of more selective and potent endothelin receptor antagonists may provide new insights into the role of this receptor in various physiological and pathological processes.
合成方法
The synthesis of 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone involves the reaction of 2-anilino-5-(4-methoxyphenyl)thiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylamine to give the desired product, 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone. The overall yield of this process is around 50%.
科学研究应用
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone has been extensively studied for its potential therapeutic applications in various diseases such as acute lung injury, sepsis, and cerebral vasospasm. It has been shown to have anti-inflammatory, vasodilatory, and neuroprotective effects in animal models of these diseases.
属性
IUPAC Name |
1-[2-anilino-5-(4-methoxyphenyl)thiophen-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-13(21)17-12-18(14-8-10-16(22-2)11-9-14)23-19(17)20-15-6-4-3-5-7-15/h3-12,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPHVIJSBIOIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)OC)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Anilino-5-(4-methoxyphenyl)thiophen-3-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

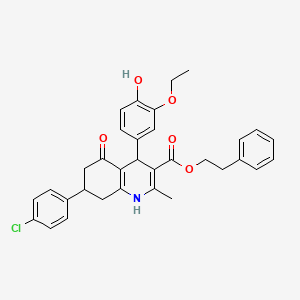
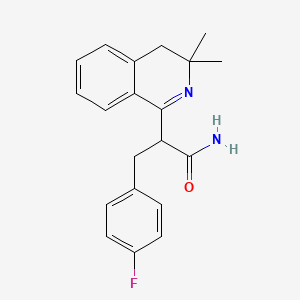
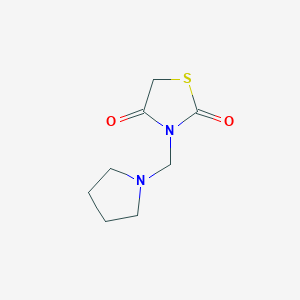
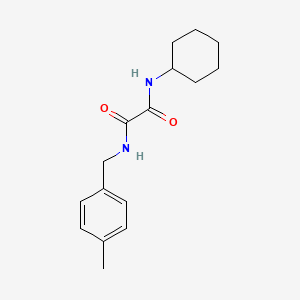

![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)
![5-[4-(allyloxy)benzylidene]-1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185101.png)
![5-(5-bromo-2-hydroxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5185102.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate](/img/structure/B5185107.png)
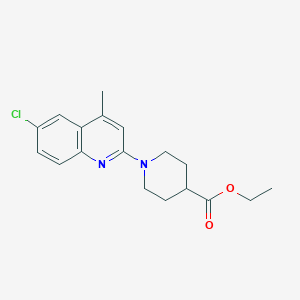
![3-(4-chlorophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5185118.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5185129.png)

![2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5185138.png)